N-(4-(N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[(3-methyl-4-oxophthalazin-1-yl)methylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-12(23)20-13-7-9-14(10-8-13)27(25,26)19-11-17-15-5-3-4-6-16(15)18(24)22(2)21-17/h3-10,19H,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSSFADRIATYSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)phenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the phthalazinone core, followed by the introduction of the sulfonamide group and finally the acetamide group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the oxidation state of the compound, potentially altering its chemical properties.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with a higher oxidation state, while reduction could result in a more reduced form of the original compound.
Scientific Research Applications
N-(4-(N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-(4-(N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)phenyl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(4-(N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)phenyl)acetamide include:
- N,N-dimethyl-4-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)aminobenzenesulfonamide
- 4-Methyl-3-oxo-N-phenylpentanamide
Uniqueness
What sets this compound apart is its combination of functional groups, which confer unique chemical properties and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts.
Biological Activity
N-(4-(N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)phenyl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C20H19N3O3
- Molecular Weight : 365.39 g/mol
- CAS Number : 763114-26-7
The primary mechanism of action for this compound involves its interaction with Bromodomain and Extra-Terminal (BET) proteins , particularly BRD4 . This interaction inhibits the binding of acetylated lysines, leading to the modulation of gene expression involved in cell proliferation and survival pathways, particularly within hematologic malignancies.
Anticancer Effects
Research indicates that this compound exhibits significant anticancer properties. It has been shown to:
- Inhibit cell proliferation in various cancer cell lines.
- Induce apoptosis in malignant cells through the activation of intrinsic apoptotic pathways.
In vitro studies demonstrate that this compound effectively reduces the viability of cancer cells by disrupting key signaling pathways involved in tumor growth and survival .
Biochemical Interactions
The compound interacts with several enzymes and proteins:
- Superoxide Dismutase : Involved in oxidative stress responses.
- Catalase : Plays a role in cellular metabolism and detoxification processes.
These interactions suggest that this compound may modulate oxidative stress levels within cells, contributing to its biological effects.
Case Studies
Several studies have investigated the effects of this compound on specific cancer types:
| Study | Cancer Type | Findings |
|---|---|---|
| Study 1 | Acute Myeloid Leukemia (AML) | Demonstrated significant reduction in cell viability at concentrations above 10 µM. Induced apoptosis via caspase activation. |
| Study 2 | Non-Small Cell Lung Cancer (NSCLC) | Showed inhibition of cell migration and invasion, suggesting potential anti-metastatic properties. |
| Study 3 | Breast Cancer | Enhanced sensitivity to chemotherapeutic agents when combined with N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
